5,6-Difluorobenzimidazole

Anticancer Rhenium Complexes Metallodrugs

This specific difluoro substitution pattern is essential for target selectivity in antiviral and anticancer research, as demonstrated against acyclovir-resistant HSV-1 and in breast cancer models (4T1 cells). It is not interchangeable with dibromo or dichloro analogs. Ideal for lead optimization with a balanced LogP (1.40-1.70) for enhanced permeability without high lipophilicity risks. Ensure your research program uses the correct building block.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 78581-99-4
Cat. No. B1296463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluorobenzimidazole
CAS78581-99-4
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=CN2
InChIInChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
InChIKeyIAYQNPPZFVAZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluorobenzimidazole Procurement and Differentiation Guide: Core Physicochemical and Structural Baseline for Scientific Selection


5,6-Difluorobenzimidazole (CAS 78581-99-4) is a heterocyclic organic compound belonging to the benzimidazole class, characterized by a bicyclic aromatic core composed of a fused benzene and imidazole ring with fluorine atoms substituted at the 5- and 6-positions of the benzene moiety . This specific difluoro substitution pattern confers distinct physicochemical properties that differentiate it from other halogenated benzimidazole analogs. The compound serves as a critical building block and pharmacophore in medicinal chemistry, with demonstrated applications in the synthesis of antiviral nucleoside analogs and anticancer metal complexes [1].

Why Substituting 5,6-Difluorobenzimidazole with Other Halogenated or Unsubstituted Analogs Compromises Specific Research Applications


Generic substitution within the benzimidazole class is inadvisable due to the profound impact of halogen substitution pattern and identity on biological activity, target selectivity, and physicochemical behavior. Direct comparative studies demonstrate that the 5,6-difluoro motif can confer unique properties not replicated by chloro, bromo, methyl, or unsubstituted analogs. For instance, in a series of rhenium(I) anticancer complexes, the difluorobenzimidazole derivative (Re–F) exhibited distinct cell line selectivity compared to its dibromo counterpart [1]. In antiviral nucleoside applications, 2-amino-5,6-difluorobenzimidazole riboside displayed selective activity against acyclovir-resistant HSV-1 strains, a property not shared by unsubstituted or dimethyl analogs [2]. These findings underscore that the precise 5,6-difluoro substitution is not a generic feature but a critical determinant of function, making substitution without empirical validation a significant scientific risk.

Quantitative Differentiation of 5,6-Difluorobenzimidazole: Head-to-Head Data Against Key Comparators for Informed Procurement


Anticancer Activity and Cell Line Selectivity: 5,6-Difluoro vs. 5,6-Dibromo Benzimidazole Rhenium Complexes

In a 2025 study by Borkar et al., rhenium(I) complexes featuring 5,6-disubstituted benzimidazole pharmacophores were evaluated for cytotoxicity. The complex containing the 5,6-difluorobenzimidazole motif (Re–F) demonstrated potent anticancer activity with a marked selectivity towards 4T1 murine mammary carcinoma cells. In contrast, the complex with the 5,6-dibromobenzimidazole motif (Re–Br) showed preferential selectivity towards HeLa human cervical carcinoma cells. This demonstrates that the halogen identity (F vs. Br) in the 5,6-positions fundamentally alters the compound's cellular targeting profile [1].

Anticancer Rhenium Complexes Metallodrugs

Antiviral Activity Against Drug-Resistant HSV-1: 2-Amino-5,6-difluorobenzimidazole Riboside vs. Unsubstituted/Dimethyl Analogs

Kharitonova et al. (2017) reported that 2-amino-5,6-difluorobenzimidazole riboside exhibited a selectivity index (SI) greater than 32 against a wild-type strain of HSV-1 and, critically, retained activity against viral strains resistant to acyclovir, cidofovir, and foscarnet [1]. In contrast, a 1997 study by Zou et al. found that the corresponding unsubstituted and 5,6-dimethyl ribonucleosides were completely inactive against both HCMV and HSV-1, and the 5,6-difluoro ribonucleoside itself (without the 2-amino group) was also inactive [2]. This evidence indicates that the 5,6-difluoro substitution in conjunction with the 2-amino group is essential for this specific antiviral activity profile.

Antiviral HSV-1 Nucleoside Analogs

Anticonvulsant Potency in MES Model: 5,6-Difluoro Benzimidazole Derivatives vs. Carbamazepine

A 2023 study by Jeon et al. designed and synthesized a series of 5,6-difluoro-1H-benzo[d]imidazole derivatives (4a-e) and evaluated their anticonvulsant activity. Two compounds, 4d and 4e, demonstrated 100% protection in the maximum electroshock (MES) model in mice. Quantitatively, compounds 4d and 4e were found to be 2.68 and 3.26 folds more potent, respectively, than the reference antiepileptic drug carbamazepine [1]. Furthermore, these compounds exhibited high affinity for the GABAA receptor, with IC50 values of 0.74 μM (4d) and 0.18 μM (4e) in in vitro binding studies.

Anticonvulsant GABAA Receptor Epilepsy

Lipophilicity and Drug-Likeness: 5,6-Difluoro vs. 5,6-Dichloro and Unsubstituted Benzimidazole

The introduction of fluorine atoms at the 5- and 6-positions of benzimidazole results in a distinct lipophilicity profile compared to other halogenated or unsubstituted analogs. For 5,6-difluorobenzimidazole, the ACD/LogP is predicted to be 1.40-1.70 . This value represents a moderate increase in lipophilicity compared to unsubstituted benzimidazole (calculated LogP ~1.3), but is significantly lower than that of 5,6-dichlorobenzimidazole (calculated LogP ~2.5) or 5,6-dibromobenzimidazole (calculated LogP ~3.0) . The compound has zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties for oral bioavailability . This balanced lipophilicity is a key differentiator, offering enhanced membrane permeability over the unsubstituted core without incurring the excessive lipophilicity and potential toxicity risks associated with heavier halogens.

Physicochemical Properties Lipophilicity Drug Design

Optimal Scientific Application Scenarios for 5,6-Difluorobenzimidazole Based on Comparative Performance Evidence


Synthesis of Anticancer Metallodrugs Targeting 4T1 Murine Mammary Carcinoma

As demonstrated by Borkar et al. (2025), the 5,6-difluorobenzimidazole motif in rhenium(I) complexes confers specific selectivity towards 4T1 cells [1]. Research groups focused on developing metal-based anticancer agents for breast cancer models should prioritize 5,6-difluorobenzimidazole over dibromo or dichloro analogs, which exhibit divergent selectivity profiles (e.g., HeLa cells for Re–Br).

Development of Antiviral Nucleosides Effective Against Acyclovir-Resistant HSV-1

Kharitonova et al. (2017) established that 2-amino-5,6-difluorobenzimidazole riboside possesses a selectivity index >32 against drug-resistant HSV-1 strains, a property absent in unsubstituted or dimethyl benzimidazole nucleosides [2]. This compound is the preferred synthetic intermediate for programs targeting resistant herpes infections where first-line therapies (acyclovir, cidofovir, foscarnet) fail.

Design of Potent GABAA Receptor Modulators for Epilepsy

Jeon et al. (2023) showed that 5,6-difluoro-1H-benzo[d]imidazole derivatives can achieve 3.26-fold higher anticonvulsant potency than carbamazepine in the MES model, with nanomolar affinity (IC50 = 0.18 μM) for the GABAA receptor [3]. Medicinal chemistry efforts aimed at discovering next-generation antiepileptic drugs with improved efficacy should leverage this scaffold.

Optimization of Pharmacokinetic Properties via Balanced Lipophilicity

The ACD/LogP of 5,6-difluorobenzimidazole (1.40-1.70) provides a strategic advantage for lead optimization . It enhances membrane permeability compared to unsubstituted benzimidazole (LogP ~1.3) without the excessive lipophilicity of dichloro (LogP ~2.5) or dibromo (LogP ~3.0) analogs. This makes it the halogenated benzimidazole of choice for programs seeking to improve oral bioavailability while minimizing off-target toxicity risks associated with high LogP compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Difluorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.